molecular formula C19H18N2O4 B2849159 N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-02-2

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2849159
CAS RN: 852372-02-2
M. Wt: 338.363
InChI Key: UMSBASSGQBGNGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIM-I-3, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. This compound belongs to the class of indole-based molecules, which have been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide inhibits the activity of several key enzymes and proteins, including Akt, mTOR, and NF-κB, which are known to play a critical role in cancer progression. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been found to induce the expression of several tumor suppressor genes, including p53 and PTEN, which are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been found to exhibit several other biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has potent anti-inflammatory activity, which is mediated by the inhibition of NF-κB signaling pathway. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been found to exhibit neuroprotective effects, which are attributed to its ability to modulate the activity of several neurotransmitters and neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potent anticancer activity, which makes it an ideal candidate for studying the mechanisms of cancer progression and developing new cancer therapies. Additionally, N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits a wide range of biological activities, which makes it a versatile tool for studying various disease conditions. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One of the major areas of research is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. Additionally, further studies are needed to elucidate the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its potential applications in other disease conditions, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of more potent and selective analogs of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide could lead to the development of new and more effective therapeutic agents.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative, which is subsequently converted to the final compound by reaction with acetic anhydride.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its anticancer activity. Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits potent cytotoxic effects against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-17(13-6-4-5-7-14(13)20-11)18(22)19(23)21-15-9-8-12(24-2)10-16(15)25-3/h4-10,20H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBASSGQBGNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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